4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid
Description
4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole-based compound featuring a methyl group at position 4, a carboxylic acid at position 5, and a phenylsulfonylamino substituent at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical development.
Properties
IUPAC Name |
2-(benzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c1-7-9(10(14)15)18-11(12-7)13-19(16,17)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBILUVLLDIVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the amino group on the thiazole ring reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the thiazole ring, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and sulfonylation steps, and the use of high-pressure reactors for the carboxylation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its thiazole ring is a common motif in many bioactive molecules, and the phenylsulfonyl group can enhance binding affinity to biological targets.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The phenylsulfonyl group can interact with amino acid residues in the active site of enzymes, while the thiazole ring can provide additional binding interactions.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural Modifications at Position 2
The substituent at position 2 of the thiazole ring significantly influences bioactivity. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Key Observations:
- Trifluoromethylphenyl Group : Introduces strong electron-withdrawing properties, correlating with potent xanthine oxidase inhibition (IC₅₀ ~5 µM) .
- 2-Methylbenzylamino Group: Demonstrated in vivo efficacy in streptozotocin-induced diabetic rats, reducing blood glucose by 40% and pancreatic inflammation .
Enzyme Inhibition
- Xanthine Oxidase (XO) Inhibition: Derivatives with substituted benzylamino or trifluoromethylphenyl groups exhibit competitive inhibition of XO, a key target for gout and hyperuricemia. Molecular docking studies (PDB ID: 1N5X) suggest hydrophobic interactions between the phenyl ring and active-site residues .
- Antioxidant Activity : The trifluoromethylphenyl analog scavenges free radicals (EC₅₀ ~20 µM), attributed to the electron-deficient aromatic ring enhancing radical stabilization .
Metabolic Effects
- The 2-methylbenzylamino derivative reduced serum glucose levels by 40% in diabetic rats and preserved pancreatic β-cell integrity via suppression of NF-κB and TNF-α pathways .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | logP (Predicted) | Topological Polar Surface Area (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| Phenylsulfonylamino derivative | 2.1 | 87.7 | <0.1 (aqueous) |
| Trifluoromethylphenyl analog | 3.5 | 75.6 | <0.1 |
| 2-Methylbenzylamino analog | 2.8 | 70.2 | 0.5 |
Notes:
- The phenylsulfonylamino group increases polarity (higher TPSA) but reduces solubility due to hydrophobic phenyl interactions.
Biological Activity
4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for the development of novel therapeutic agents.
Molecular Structure
- Chemical Formula: C11H9NO2S
- Molecular Weight: 219.26 g/mol
- CAS Number: 33763-20-1
- IUPAC Name: 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
- SMILES Notation: CC1=C(SC(=N1)C1=CC=CC=C1)C([O-])=O
Physical Properties
| Property | Value |
|---|---|
| Assay Percent Range | 95% |
| Packaging | Amber Glass Bottle |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Enterococcus faecium biofilms, suggesting their potential as antibacterial agents .
Anticancer Activity
Thiazoles have been extensively studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines. For example, derivatives with similar structural motifs have shown IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Table: Cytotoxicity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A (similar structure) | U251 (glioblastoma) | 23.30 ± 0.35 |
| Compound B (similar structure) | WM793 (melanoma) | <10 |
| 4-Methyl-2-[(phenylsulfonyl)amino] | Various | TBD |
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with a similar scaffold have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that this compound might possess similar activities.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of thiazole derivatives against multiple bacterial strains. The results indicated that compounds with a phenyl group at the second position of the thiazole ring exhibited enhanced antibacterial activity. The study concluded that structural modifications could lead to more potent antimicrobial agents .
Research on Anticancer Properties
Another study focused on the anticancer potential of thiazole derivatives against human cancer cell lines. The findings revealed that specific substitutions on the thiazole ring significantly affected cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Q & A
Q. Q1. What synthetic routes are recommended for preparing 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid?
A: Two primary methodologies are applicable:
- Stepwise heterocyclization : Start with acylated thiosemicarbazides and carbon disulfide to form the thiazole core, followed by sulfonylation of the amino group using phenylsulfonyl chloride. This aligns with protocols for analogous thiazole derivatives .
- Oxidative chlorination : For intermediates containing sulfide groups, Lawesson’s reagent or SOCl₂ can facilitate sulfonyl chloride formation, as demonstrated in the synthesis of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives .
Key validation : Monitor reaction progress via TLC and confirm purity (>97%) via elemental analysis and HPLC .
Q. Q2. Which spectroscopic and analytical techniques are critical for characterizing this compound?
A: Essential methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring structure and sulfonamide substituents. For example, the methyl group at position 4 typically resonates at δ ~2.5 ppm in ¹H NMR .
- IR spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .
- Melting point analysis : Expect a range of 201–203°C for the pure compound .
Advanced Research Design and Data Interpretation
Q. Q3. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?
A: Focus on systematic modifications:
- Substituent variation : Replace the phenylsulfonyl group with electron-withdrawing (e.g., trifluoromethyl, as in CAS 144059-86-9) or electron-donating groups to assess impact on bioactivity .
- Core scaffold optimization : Compare activity against 1,3,4-thiadiazole or oxazole analogs to evaluate ring-specific effects .
Experimental validation : Use in vitro assays (e.g., antitumor screening on 60 cell lines) and correlate results with computational docking studies .
Q. Q4. What strategies mitigate solubility challenges during in vitro assays?
A:
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity, as seen in methyl ester derivatives of related thiazoles .
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without destabilizing protein targets .
Validation : Monitor compound stability via UV-Vis spectroscopy and LC-MS .
Q. Q5. How should researchers address contradictions in biological activity data across studies?
A:
- Control for purity : Ensure >97% purity via HPLC and eliminate trace solvents (e.g., residual DMF) that may interfere with assays .
- Assay standardization : Replicate protocols using identical cell lines (e.g., NCI-60 panel) and incubation times .
- Substituent-specific effects : Compare data from analogs (e.g., 4-chlorophenyl vs. 4-trifluoromethyl derivatives) to isolate structural contributors to activity .
Methodological Challenges in Analytical Chemistry
Q. Q6. What are best practices for quantifying this compound in complex matrices (e.g., biological fluids)?
A:
Q. Q7. How can computational modeling predict reactivity or metabolic pathways?
A:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrophilic sites (e.g., sulfonamide nitrogen) prone to metabolic oxidation .
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify potential Phase I/II modification sites (e.g., carboxylic acid glucuronidation) .
Advanced Synthetic Modifications
Q. Q8. What methods enable functionalization of the sulfonamide group?
A:
- N-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to generate N-alkylated derivatives .
- Cross-coupling : Utilize Buchwald-Hartwig conditions to introduce aryl groups at the sulfonamide nitrogen .
Validation : Confirm substitution via ¹H NMR (disappearance of NH peak at δ ~10 ppm) .
Q. Q9. How can researchers scale up synthesis without compromising yield?
A:
- Flow chemistry : Implement continuous flow reactors for the heterocyclization step to improve heat transfer and reduce side reactions .
- Catalytic optimization : Replace stoichiometric reagents (e.g., Lawesson’s reagent) with catalytic Pd/C or CuI for greener synthesis .
Data Reproducibility and Reporting
Q. Q10. What metadata is essential for reporting synthetic and analytical results?
A: Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
